1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
Properties
IUPAC Name |
cyclopentyl-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c21-15-5-7-16(8-6-15)28-19-17(24-25-28)18(22-13-23-19)26-9-11-27(12-10-26)20(29)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNGRPKKCRMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves multiple steps, starting with the preparation of the triazolopyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazolopyrimidine core, while substitution reactions can introduce new functional groups to the fluorophenyl or piperazine rings .
Scientific Research Applications
Cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored as a potential therapeutic agent, particularly as a protein kinase inhibitor for cancer treatment.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cell proliferation, making it effective against cancer cells. The triazolopyrimidine core is crucial for binding to the active site of the kinase, while the other functional groups enhance its selectivity and potency .
Comparison with Similar Compounds
Key Observations :
- Aryl Group Effects : Replacing 4-fluorophenyl with 4-chlorophenyl (as in ) may alter electronic properties and binding affinity, as fluorine’s electronegativity differs from chlorine’s polarizability.
- Biological Implications : The 4-phenylbutan-1-one analogue demonstrates how extended aliphatic chains can enhance hydrophobic interactions but may reduce metabolic stability.
Pharmacological and Physicochemical Properties
- Lipophilicity: The cyclopentanecarbonyl group likely confers moderate logP values (~2.5–3.5), intermediate between aromatic sulfonyl (higher polarity) and phenylbutanone (higher lipophilicity) derivatives.
- Solubility : Piperazine derivatives generally exhibit poor aqueous solubility, necessitating formulation adjustments for in vivo studies .
- Target Engagement : Fluorine’s electronegativity may enhance binding to kinase ATP pockets, as demonstrated in 4-fluorobenzylpiperazine kinase inhibitors .
Biological Activity
1-Cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a piperazine moiety linked to a triazolo-pyrimidine derivative, suggests it may exhibit diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Structural Characteristics
The compound has the following structural formula:
Key features include:
- Piperazine Ring : Provides basic properties and potential for interaction with biological targets.
- Triazolo-Pyrimidine Core : Known for various pharmacological activities, including antitumor and antimicrobial effects.
- Cyclopentanecarbonyl Group : May enhance lipophilicity and cellular uptake.
Synthesis
The synthesis of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine can be achieved through several methods involving cyclization and coupling reactions. The structural confirmation is typically performed using techniques such as NMR and mass spectrometry .
Antitumor Activity
Research indicates that compounds similar to 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine exhibit notable antitumor properties. For instance:
- A study demonstrated that derivatives of triazole-pyrimidine compounds showed significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) .
- The compound's activity was assessed using IC50 values, with some derivatives showing values as low as 6.2 μM against HCT-116 cells.
Antimicrobial Activity
The compound also displays promising antimicrobial properties:
- Similar triazole derivatives have shown antibacterial and antifungal activities against various pathogens. For example, compounds were evaluated against Mycobacterium tuberculosis, exhibiting varying degrees of inhibition compared to standard drugs .
The biological mechanisms underlying the activity of 1-cyclopentanecarbonyl-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine are believed to involve:
- Inhibition of Enzymatic Pathways : Targeting key enzymes involved in cellular proliferation and survival.
- Interaction with DNA : Some triazole derivatives are known to intercalate DNA or inhibit topoisomerases.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anticancer Activity :
- Antibacterial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
